molecular formula C20H13NO3 B1296497 2-[(2-Nitrofluoren-9-ylidene)methyl]phenol

2-[(2-Nitrofluoren-9-ylidene)methyl]phenol

Cat. No.: B1296497
M. Wt: 315.3 g/mol
InChI Key: PEYKRJBXACUOOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SMBA 1 involves several steps, starting with the preparation of the fluorene scaffold. The key intermediate, 2-nitro-9H-fluorene, is synthesized through nitration of fluorene. This intermediate is then subjected to a condensation reaction with salicylaldehyde under basic conditions to yield SMBA 1 .

Industrial Production Methods

While specific industrial production methods for SMBA 1 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as nitration, condensation, and purification through recrystallization or chromatography .

Properties

Molecular Formula

C20H13NO3

Molecular Weight

315.3 g/mol

IUPAC Name

2-[(2-nitrofluoren-9-ylidene)methyl]phenol

InChI

InChI=1S/C20H13NO3/c22-20-8-4-1-5-13(20)11-18-16-7-3-2-6-15(16)17-10-9-14(21(23)24)12-19(17)18/h1-12,22H

InChI Key

PEYKRJBXACUOOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-nitrofluorene (250 mg, 1.18 mmol) and salicylaldehyde (159 mg, 1.30 mmol) in 10 mL of methanol was added KF—Al2O3 (170 mg, 1.06 mmol). The resulting mixture was stirred at 72° C. After 6 hrs, TLC indicated that the starting material was gone. 40 mL of CH2Cl2 was added into the reaction mixture. The insoluble solid was filtrated, and the filtrate was concentrated under vacuum to give a yellow solid, which was purified by silica gel column; eluting with 11% EtOAc in hexane afforded 125 mg of CYD-1-87 as a yellow solid. 1H-NMR (600 MHz, CDCl3) δ 10.05 (br s, 1H), 8.39 (s, 1H), 8.27 (dd, 1H, J=2.4 Hz, 8.4 Hz), 8.16 (d, 1H, J=8.4 Hz), 8.09 (m, 2H), 8.04 (s, 1H), 7.52 (m, 3H), 7.37 (m, 1H), 7.05 (d, 1H, J=8.4 Hz), 6.96 (t, 1H, J=7.2 Hz).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step One
[Compound]
Name
KF Al2O3
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

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